

# Benzhydrylsulfanylbenezene chemical structure and properties

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## Compound of Interest

Compound Name: Benzhydrylsulfanylbenezene

Cat. No.: B15481117

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## Benzhydrylsulfanylbenezene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, properties, and synthesis of **benzhydrylsulfanylbenezene**, also known as diphenylmethyl phenyl sulfide. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this and related organosulfur compounds.

## Chemical Structure and Properties

**Benzhydrylsulfanylbenezene** is an aromatic sulfide characterized by a sulfur atom bonded to a benzhydryl (diphenylmethyl) group and a phenyl group.

Molecular Formula:  $C_{19}H_{16}S$

Molecular Weight: 276.40 g/mol

Structure:

At present, detailed experimental data for the physical properties of **benzhydrylsulfanylbenezene**, such as a definitive melting and boiling point, are not readily

available in the published literature. However, based on the properties of structurally similar compounds like diphenyl sulfide, it is expected to be a high-boiling liquid or a low-melting solid at room temperature, with poor solubility in water and good solubility in common organic solvents.

Table 1: Calculated and General Properties of **Benzhydrylsulfanylbenezene**

Property	Value	Source/Comment
Molecular Formula	C <sub>19</sub> H <sub>16</sub> S	Calculated
Molecular Weight	276.40 g/mol	Calculated
Physical State	Expected to be a high-boiling liquid or low-melting solid	Inferred from related compounds
Solubility	Expected to be soluble in organic solvents, insoluble in water	Inferred from related compounds

## Synthesis of Benzhydrylsulfanylbenezene

A potential synthetic route to **benzhydrylsulfanylbenezene** involves the nucleophilic substitution reaction between a benzhydryl halide and thiophenol or its corresponding salt. A general experimental protocol, adapted from methods for the synthesis of similar aryl sulfides, is provided below.

### General Experimental Protocol: Nucleophilic Substitution

Materials:

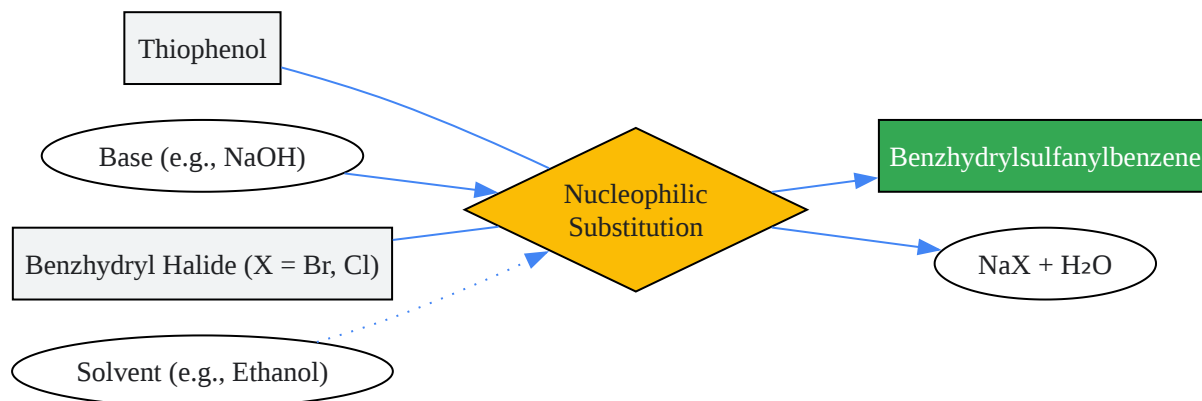
- Benzhydryl bromide (or chloride)
- Thiophenol
- A suitable base (e.g., sodium hydroxide, potassium carbonate)

- A suitable solvent (e.g., ethanol, acetone, dimethylformamide)
- Distilled water
- Anhydrous magnesium sulfate or sodium sulfate
- Organic extraction solvent (e.g., diethyl ether, dichloromethane)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiophenol in the chosen solvent.
- Add the base portion-wise to the solution while stirring to form the thiophenolate salt.
- To this mixture, add a solution of benzhydryl bromide (or chloride) in the same solvent dropwise at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Partition the residue between water and an organic extraction solvent.
- Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude **benzhydrylsulfanylbenzene** by column chromatography or recrystallization to yield the pure compound.

Figure 1: Synthesis of **Benzhydrylsulfanylbenzene**



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Caption: Reaction scheme for the synthesis of **benzhydrylsulfanylbenzene**.

## Spectroscopic Characterization

While a complete set of experimental spectra for **benzhydrylsulfanylbenzene** is not widely available, the expected spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show a singlet for the methine proton of the benzhydryl group. The aromatic protons of the three phenyl rings would appear as complex multiplets in the aromatic region of the spectrum.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display a signal for the methine carbon of the benzhydryl group and multiple signals in the aromatic region corresponding to the different carbon environments of the phenyl rings.

### Infrared (IR) Spectroscopy

The IR spectrum of **benzhydrylsulfanylbenzene** is anticipated to exhibit characteristic absorption bands for:

- C-H stretching of the aromatic rings.

- C=C stretching vibrations of the aromatic rings.
- C-S stretching vibrations.

## Mass Spectrometry (MS)

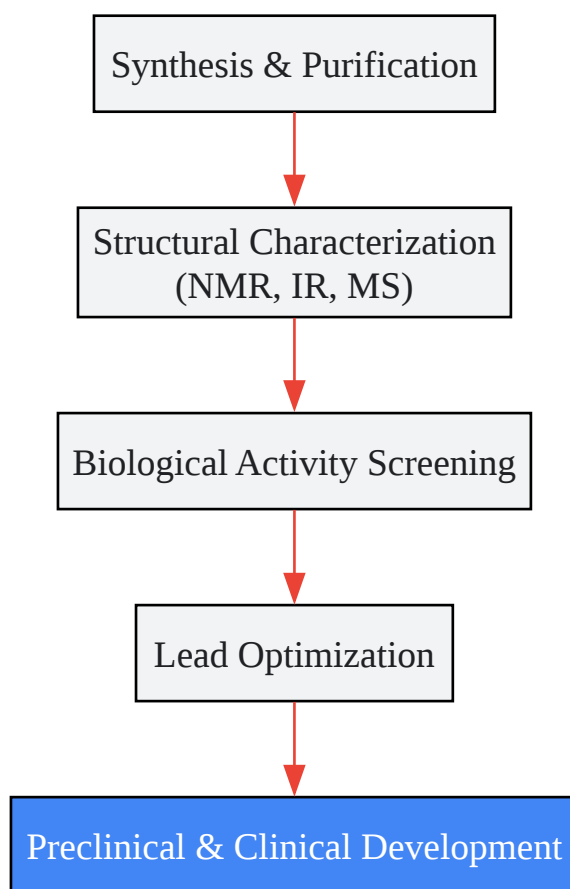
The mass spectrum would show the molecular ion peak ( $M^+$ ) corresponding to the molecular weight of **benzhydrylsulfanylbenzene**. Fragmentation patterns would likely involve the cleavage of the C-S bonds, leading to fragments corresponding to the benzhydryl cation and the phenylthio radical.

## Potential Applications in Research and Drug Development

Aromatic sulfides are a class of compounds with diverse biological activities and are found in the structure of various pharmaceuticals. While specific biological activities of **benzhydrylsulfanylbenzene** have not been extensively reported, its structural motifs suggest potential areas for investigation. The benzhydryl group is present in many biologically active molecules, and the sulfide linkage can be a target for metabolic transformations or can influence the overall lipophilicity and electronic properties of a molecule.

Further research into the synthesis of derivatives and the biological evaluation of **benzhydrylsulfanylbenzene** could be a promising avenue for the discovery of new therapeutic agents.

Figure 2: Potential Research Workflow



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